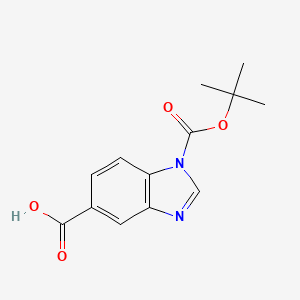
1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is a compound that features a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid can be synthesized through a multi-step process involving the protection of the benzimidazole nitrogen with a Boc group and subsequent functionalization of the benzimidazole ring. The general synthetic route involves:
Protection of the benzimidazole nitrogen: This step typically involves the reaction of benzimidazole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Functionalization of the benzimidazole ring: The carboxylic acid group can be introduced through various methods, including direct carboxylation or via intermediate steps involving halogenation and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Flow microreactor systems have been developed for the efficient and sustainable synthesis of Boc-protected compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Deprotection: Benzimidazole-5-carboxylic acid.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the benzimidazole nitrogen, preventing unwanted reactions during synthetic transformations. Upon deprotection, the benzimidazole core can participate in various chemical reactions, targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-1H-benzimidazole: Similar structure but lacks the carboxylic acid group.
1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid: Similar protecting group and carboxylic acid functionality but with an indazole core.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core, Boc protecting group, and carboxylic acid functionality. This combination allows for versatile applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAMHQFFPPHEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625042 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400653-36-3 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
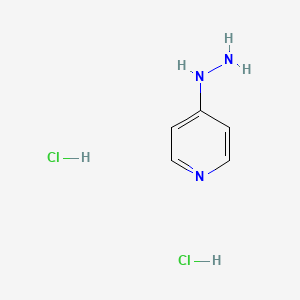


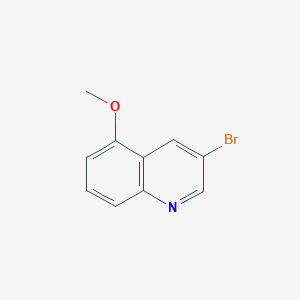
![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)
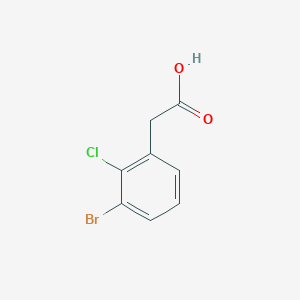
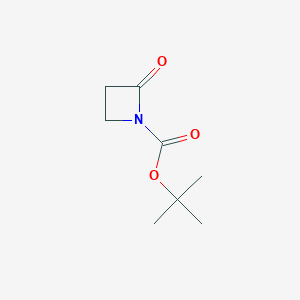

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)
